molecular formula C13H16FN3 B11737345 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11737345
M. Wt: 233.28 g/mol
InChI Key: FCBNWPLVQLPJDN-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorophenylmethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base, such as triethylamine.

    Methylation: The methyl group can be introduced through methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenylmethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Triethylamine as a base, various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenylmethyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound can modulate various cellular pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenylmethyl group, resulting in different biological activity.

    4-methyl-1H-pyrazol-3-amine: Lacks both the ethyl and fluorophenylmethyl groups, leading to reduced potency.

    1-ethyl-N-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and binding properties.

Uniqueness

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluorophenylmethyl group, which enhances its binding affinity and biological activity. The combination of the ethyl and methyl groups on the pyrazole ring further contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,15,16)

InChI Key

FCBNWPLVQLPJDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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